molecular formula C28H32N4O3S B2719476 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 866016-48-0

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

Katalognummer: B2719476
CAS-Nummer: 866016-48-0
Molekulargewicht: 504.65
InChI-Schlüssel: VAKSAYMBPPHWDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one (CAS: 866016-48-0) is a pyrimidoindole derivative with a molecular formula of C28H32N4O3S and a molecular weight of 504.6437 g/mol . Its structure features:

  • A pyrimido[5,4-b]indole core with a thioxo (C=S) group at position 2.
  • An 8-methoxy substituent on the indole ring.
  • A 5-(4-benzylpiperidin-1-yl)-5-oxopentyl chain at position 3, introducing a benzylpiperidine moiety linked via a ketone-containing pentyl spacer.

Eigenschaften

CAS-Nummer

866016-48-0

Molekularformel

C28H32N4O3S

Molekulargewicht

504.65

IUPAC-Name

3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C28H32N4O3S/c1-35-21-10-11-23-22(18-21)25-26(29-23)27(34)32(28(36)30-25)14-6-5-9-24(33)31-15-12-20(13-16-31)17-19-7-3-2-4-8-19/h2-4,7-8,10-11,18,20,29H,5-6,9,12-17H2,1H3,(H,30,36)

InChI-Schlüssel

VAKSAYMBPPHWDC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCC(CC4)CC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Structure and Properties

The compound belongs to a class of piperidine derivatives and features a pyrimido-indole core. Its structure can be summarized as follows:

  • Core Structure : Pyrimido[5,4-b]indole
  • Functional Groups :
    • Benzylpiperidine moiety
    • Methoxy group
    • Thioxo group

Anticancer Properties

Recent studies have indicated that compounds similar to the target molecule exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related pyrimidine derivatives has shown potent activity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, suggesting strong anticancer potential .

CompoundCell LineIC50 (µM)
3aHCT116<1
3bHT29<1
3cCa9-22<1

These findings highlight the potential of the compound in cancer therapy, particularly in targeting specific malignancies.

Chemokine Receptor Modulation

The compound's structural characteristics suggest it may interact with chemokine receptors. Similar piperidine derivatives have been identified as potent antagonists for chemokine receptors such as CCR3 and CCR5. These receptors play crucial roles in inflammatory responses and cancer metastasis . The modulation of these receptors by the compound could provide therapeutic benefits in conditions such as chronic inflammation and cancer.

The precise mechanism of action for this compound remains to be fully elucidated. However, studies suggest that it may exert its effects through:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells via caspase activation.
  • Cell Cycle Arrest : Causing accumulation in G2/M phase, which is critical for cell division.

Preliminary data indicate that the compound could lead to significant changes in cell morphology and viability in treated cell lines .

Case Studies

Several case studies involving structurally similar compounds provide insight into the biological activity of this compound:

  • Colon Cancer Study : A series of pyrimido-indole derivatives were tested against human colon cancer cells, demonstrating a strong correlation between structural modifications and increased cytotoxicity .
  • Chemokine Receptor Antagonism : Research on benzylpiperidine derivatives revealed their effectiveness as antagonists for CCR3, highlighting their potential use in treating allergic and inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Analog Identification

The compound belongs to a broader class of pyrimidoindole derivatives. Key structural analogs include:

Compound Name/CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound
Target Compound (866016-48-0) C28H32N4O3S 504.64 4-Benzylpiperidin-1-yl, 8-methoxy, thioxo Reference
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one (896853-59-1) C20H16FN3O2 361.36 4-Fluorophenylmethyl, 5-methyl Smaller substituent (fluorophenyl vs. benzylpiperidin); lacks thioxo
3-(4-Nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one (536716-63-9) C23H21N5O4S 487.51 4-Nitrophenyl, piperidin-1-yl, sulfanyl Nitrophenyl group; shorter chain linkage
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one (537668-62-5) C23H24N4O2S 444.53 Azepan-1-yl, phenyl Azepan (7-membered ring) vs. piperidin (6-membered ring)

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity
  • Benzylpiperidin vs. In contrast, the 4-fluorophenylmethyl group in 896853-59-1 reduces steric hindrance, which may favor membrane permeability but limit target specificity .
  • Thioxo Group :
    The 2-thioxo moiety in the target compound is absent in 896853-59-1 but present in 536716-63-7. This group can act as a hydrogen bond acceptor, enhancing interactions with catalytic residues in enzymes .
Ring Size and Flexibility
  • Piperidin vs. Azepan :
    The azepan (7-membered ring) in 537668-62-5 introduces greater conformational flexibility compared to the piperidin (6-membered ring) in the target compound. Larger rings may reduce binding affinity due to entropic penalties but improve selectivity for certain receptors .
Electron-Withdrawing Groups
  • However, nitro groups are associated with toxicity risks, limiting therapeutic utility .

Computational and Experimental Insights

  • In contrast, 896853-59-1 (361.36 Da) and 537668-62-5 (444.53 Da) align better with Lipinski’s rules .
  • Bioactivity Clustering :
    Studies indicate that pyrimidoindoles with piperidine/azepan moieties cluster into groups with kinase inhibitory activity, while those with arylalkyl substituents (e.g., fluorophenyl) show divergent bioactivity profiles .

Q & A

Q. What are the key synthetic strategies for constructing the pyrimido[5,4-b]indole core in this compound?

The synthesis typically involves multi-step routes starting from indole derivatives. For example:

  • Step 1 : Formation of the pyrimidoindole core via cyclization reactions, often using thiourea or analogous reagents to introduce the thioxo group (as seen in related compounds) .
  • Step 2 : Introduction of the 4-benzylpiperidin-1-yl moiety via alkylation or coupling reactions. Piperidine derivatives are commonly attached using nucleophilic substitution or amide bond formation under basic conditions (e.g., sodium hydroxide) .
  • Step 3 : Functionalization of the pentyl chain with a ketone group, likely via oxidation of a secondary alcohol intermediate or through a Friedel-Crafts acylation approach . Key reagents: Thiourea, ammonium persulfate (APS), and catalysts like p-toluenesulfonic acid (p-TsOH) are frequently employed .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation, particularly for assessing stereochemical outcomes of the benzylpiperidinyl group .

Q. What experimental approaches are used to determine solubility and stability for pharmacological studies?

  • Solubility Profiling : Use polar (e.g., DMSO) and non-polar solvents (e.g., chloroform) in gradient assays. Adjust pH using buffer systems (e.g., ammonium acetate at pH 6.5) to mimic physiological conditions .
  • Stability Tests : Conduct accelerated degradation studies under varied temperatures and humidity levels, monitored via HPLC .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes or receptors. Focus on the benzylpiperidinyl group’s role in hydrophobic interactions .
  • Quantum Mechanical Calculations : Assess electronic properties of the thioxo group and methoxy substituent to refine reactivity predictions .
  • Pharmacokinetic Modeling : Predict ADMET properties using tools like SwissADME, emphasizing the impact of the pentyl chain on membrane permeability .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. methoxybenzyl groups) and compare bioactivity data. For example, and highlight how methylthio vs. methoxy groups alter target selectivity .
  • Dose-Response Curves : Replicate assays under standardized conditions to isolate variables (e.g., cell line variability, assay protocols) .

Q. How can synthetic routes be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Apply statistical models to optimize reaction parameters (e.g., temperature, catalyst concentration). demonstrates successful DoE integration in flow chemistry for diazomethane synthesis .
  • Catalyst Screening : Test alternatives to p-TsOH (e.g., Lewis acids) for cyclization steps .
  • Purification Techniques : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol-water mixtures .

Methodological Considerations Table

AspectRecommended TechniquesKey References
Synthesis Multi-step alkylation/cyclization, p-TsOH catalysis
Characterization ¹H/¹³C NMR, HRMS, X-ray crystallography
Bioactivity Testing Molecular docking, standardized enzyme inhibition assays (e.g., kinase profiling)
Data Analysis SAR studies, DoE for reaction optimization

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.